Hydrogen-Bond Donor/Acceptor Capacity vs. Unsubstituted Isoxazole-4-Carboxylate Core
The target compound possesses one hydrogen-bond donor (hydroxyethyl –OH) and five hydrogen-bond acceptors (ester carbonyl, ring oxygen, ring nitrogen, hydroxyl oxygen, ester ether oxygen), yielding a topological polar surface area (TPSA) of 72.56 Ų . In contrast, the unsubstituted analog ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8, a known leflunomide impurity) has zero H-bond donors and only three H-bond acceptors, with a predicted TPSA of approximately 52–56 Ų . The target compound thus offers a >30% increase in polar surface area and a fundamentally different H-bonding pharmacophore, which directly impacts membrane permeability, solubility, and target recognition.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 1 HBD, 5 HBA, TPSA = 72.56 Ų, LogP = 1.21, Rotatable Bonds = 3 |
| Comparator Or Baseline | Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8): 0 HBD, 3 HBA, TPSA ≈ 52–56 Ų (calculated), LogP = 1.05, Rotatable Bonds = 2 |
| Quantified Difference | ΔHBD = +1; ΔHBA = +2; ΔTPSA ≈ +16–20 Ų (+30–38%); ΔLogP = +0.16; ΔRotatable Bonds = +1 |
| Conditions | Computational chemistry predictions (PubChem Cactvs/Chemscene platform); TPSA and LogP values from vendor technical datasheets |
Why This Matters
The additional H-bond donor and acceptors, plus higher TPSA, mean this compound cannot be substituted by the unsubstituted isoxazole-4-carboxylate core in any assay where ligand–target hydrogen bonding or polarity-driven pharmacokinetics are relevant.
